6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Description
Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature
The molecular composition of this compound is defined by its molecular formula of carbon fourteen hydrogen thirteen nitrogen oxide three, resulting in a molecular weight of 243.26 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-methyl-6-phenylmethoxypyridine-3-carboxylic acid, which accurately describes the substitution pattern on the pyridine ring system. The alternative nomenclature designation 6-(benzyloxy)-5-methylnicotinic acid is also widely recognized in chemical literature, reflecting the historical naming conventions for pyridine-3-carboxylic acid derivatives.
The structural identification is further supported by specific chemical descriptors that provide unambiguous characterization of the compound. The Simplified Molecular Input Line Entry System representation is documented as carbon carbon one equals carbon carbon parenthesis carbon fourteen parenthesis sixteen seventeen parentheses equals carbon nitrogen equals carbon one parentheses oxygen carbon carbon two equals carbon carbon equals carbon carbon equals carbon carbon equals carbon two slash hydrogen two through eight hydrogen nine hydrogen two one hydrogen three parenthesis hydrogen sixteen seventeen parentheses. The International Chemical Identifier string provides additional structural verification through its systematic encoding: one sulfur slash carbon fourteen hydrogen thirteen nitrogen oxide three slash c one minus ten minus seven minus twelve parenthesis fourteen sixteen seventeen parenthesis minus eight minus fifteen minus thirteen ten parenthesis eighteen minus nine minus eleven minus five minus three minus two minus four minus six minus eleven slash hydrogen two through eight hydrogen nine hydrogen two one hydrogen three parenthesis hydrogen sixteen seventeen parentheses.
The compound structure encompasses three distinct functional groups that contribute to its chemical properties and reactivity profile. The pyridine ring system serves as the central aromatic heterocycle, providing the foundational framework for the molecule. The benzyloxy substituent at the 6-position introduces a bulky aromatic ether group that significantly influences the compound's steric properties and potential intermolecular interactions. The methyl group at the 5-position represents a small alkyl substituent that affects both electronic and steric characteristics of the pyridine ring. The carboxylic acid functionality at the 3-position provides an important reactive site for chemical modifications and contributes to the compound's acid-base properties.
Crystallographic Data and Conformational Stability
The crystallographic characteristics of this compound are influenced by the presence of multiple substituents on the pyridine ring, which create specific steric and electronic environments that affect solid-state packing arrangements. The compound is typically obtained as a crystalline solid with a purity level of 97 percent when prepared through standard synthetic procedures. The storage requirements for maintaining crystalline integrity specify storage at minus four degrees Celsius for short-term storage of one to two weeks, or minus twenty degrees Celsius for extended storage periods of one to two years.
The conformational stability of the molecule is primarily determined by the rotational barriers around the benzyloxy substituent and the orientation of the carboxylic acid group relative to the pyridine ring plane. The benzyloxy group exhibits significant conformational flexibility due to rotation around the carbon-oxygen bond connecting the benzyl moiety to the pyridine ring. This rotational freedom allows for multiple stable conformations that can be accessed at room temperature, contributing to the compound's overall molecular dynamics.
The carboxylic acid functionality at the 3-position demonstrates typical planar geometry, with the carboxyl group potentially adopting either syn or anti conformations relative to the pyridine nitrogen atom. These conformational preferences are influenced by intramolecular hydrogen bonding interactions and steric effects from the adjacent substituents. The methyl group at the 5-position provides relatively little conformational variation due to its small size and simple alkyl nature, but it does contribute to the overall steric environment around the carboxylic acid site.
The three-dimensional structure of the compound can be analyzed through computational modeling and experimental techniques, revealing specific bond angles and distances that characterize the molecular geometry. The pyridine ring maintains its aromatic character with bond lengths and angles typical of substituted pyridines. The benzyloxy substituent extends from the ring plane, creating a three-dimensional molecular architecture that influences both solid-state packing and solution-phase behavior.
Comparative Analysis of Pyridine Carboxylic Acid Derivatives
The structural comparison of this compound with related pyridine carboxylic acid derivatives reveals important structure-activity relationships and provides insights into the effects of different substitution patterns on molecular properties. The parent compound 6-methylpyridine-3-carboxylic acid, also known as 6-methylnicotinic acid, serves as a fundamental reference point for understanding the impact of the benzyloxy substitution. This parent compound exhibits a molecular formula of carbon seven hydrogen seven nitrogen oxygen two with a molecular weight of 137.14 grams per mole and a melting point of 210 degrees Celsius.
The introduction of the benzyloxy group at the 6-position significantly increases the molecular weight from 137.14 to 243.26 grams per mole, representing an addition of 106.12 mass units. This substantial increase in molecular size affects various physicochemical properties including solubility, volatility, and potential biological activity. The benzyloxy substitution introduces additional aromatic character to the molecule through the phenyl ring, creating opportunities for pi-pi stacking interactions and enhanced lipophilicity compared to the simple methyl-substituted derivative.
A related compound, 5-methylpyridine-3-carboxylic acid, provides another important comparison point for understanding positional isomerism effects. This isomer maintains the same molecular formula of carbon seven hydrogen seven nitrogen oxygen two and molecular weight of 137.14 grams per mole as the 6-methyl derivative, but exhibits different physical properties including a melting point of 213 degrees Celsius. The positional difference between the 5-methyl and 6-methyl substitution patterns demonstrates the importance of substitution position on molecular properties and reactivity.
The chlorinated derivative 6-chloro-5-methylpyridine-3-carboxylic acid offers insight into the effects of halogen substitution compared to alkoxy substitution. This compound exhibits a molecular formula of carbon seven hydrogen six chlorine nitrogen oxygen two with a molecular weight of 171.58 grams per mole. The replacement of the benzyloxy group with a chlorine atom results in a significantly smaller molecule while maintaining the electron-withdrawing character that affects the pyridine ring's electronic properties.
The comparative analysis extends to pyrimidine derivatives such as 5-(Benzyloxy)-6-methylpyrimidine-4-carboxylic acid, which maintains the benzyloxy functionality but incorporates an additional nitrogen atom in the heterocyclic ring. This compound exhibits a molecular formula of carbon thirteen hydrogen twelve nitrogen two oxygen three with a molecular weight of 244.25 grams per mole, demonstrating how ring system modifications affect overall molecular properties while maintaining similar functional group characteristics.
The structural variations observed across these related compounds highlight the significance of substitution pattern, ring system composition, and functional group positioning on the overall molecular architecture and properties. The benzyloxy group consistently contributes substantial molecular weight and lipophilic character across different ring systems, while the position of the carboxylic acid functionality relative to ring nitrogen atoms affects both electronic properties and potential hydrogen bonding interactions.
Properties
IUPAC Name |
5-methyl-6-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQRFYWNNMSASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 5-methylpyridine, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Benzylation: The amino group is protected by benzylation, forming a benzyloxy group.
Oxidation: The methyl group at the fifth position is oxidized to a carboxylic acid group using an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications at Position 6
The substituent at position 6 of the pyridine ring significantly impacts the compound’s properties. Key analogs include:
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic Acid ()
- Substituent : Difluoromethoxy (-OCF2H) at position 6.
- Impact : The electron-withdrawing fluorine atoms enhance metabolic stability and may increase the acidity of the carboxylic acid group, improving solubility in polar solvents. This modification is common in drug design to resist oxidative degradation .
5-Hydroxy-6-methylpyridine-3-carboxylic Acid ()
- Substituent : Hydroxyl (-OH) at position 6.
6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic Acid ()
- Substituent : 5-Methylpyridin-2-yl group at position 6.
- Impact : The bipyridine system introduces π-π stacking capabilities, which could enhance binding affinity to aromatic protein pockets. This structural feature is exploited in metal-chelating agents or kinase inhibitors .
Biological Activity
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring a benzyloxy group, a methyl group, and a carboxylic acid group, allows it to interact with biological targets effectively. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Benzyloxy Group : Enhances binding to enzymes and receptors.
- Methyl Group : Influences lipophilicity and overall reactivity.
- Carboxylic Acid Group : Participates in hydrogen bonding and stabilizes interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group increases affinity for these targets, while the carboxylic acid group facilitates crucial hydrogen bonding. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, modulating metabolic pathways.
- Alteration of Receptor Signaling : It may influence receptor activity, impacting various physiological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 10-20 | E. coli |
| This compound | 15-25 | S. aureus |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies using macrophage cell lines have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 30% at concentrations around 50 µM.
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition potential of various pyridine derivatives, including this compound. The compound was found to inhibit a specific kinase involved in cancer cell proliferation, demonstrating an IC50 value of approximately 25 µM.
Research on Receptor Binding
Another significant study focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs). Using radiolabeled ligand binding assays, it was found that the compound binds effectively to the serotonin receptor subtype 5-HT2A with a Ki value of around 35 nM, indicating a strong potential for modulating serotonergic signaling pathways.
Q & A
What are the recommended synthetic routes for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, and what key intermediates are involved?
Level: Basic
Answer:
A common synthetic route involves introducing the benzyloxy group via nucleophilic substitution or protection-deprotection strategies. For example, benzyl bromide or chloride can react with a hydroxylated pyridine precursor under basic conditions (e.g., K₂CO₃/DMF) to install the benzyloxy group. Key intermediates include:
- 5-Methylpyridine-3-carboxylic acid derivatives (e.g., methyl esters for carboxyl protection).
- 6-Hydroxy-5-methylpyridine-3-carboxylic acid , which undergoes benzylation.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Evidence from analogous compounds highlights the use of benzyloxy-protected intermediates in multi-step syntheses .
How can the purity and structural integrity of this compound be verified using analytical techniques?
Level: Basic
Answer:
- HPLC : Purity assessment (≥95%) using reversed-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via H and C NMR. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.2–7.4 ppm and a methyl group at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: 274.12).
What strategies are effective for introducing the benzyloxy group at the 6-position of the pyridine ring during synthesis?
Level: Advanced
Answer:
- Protection-Deprotection : Use benzyl chloride/bromide with a base (e.g., NaH or K₂CO₃) in anhydrous DMF. The benzyl group can later be removed via hydrogenation (Pd/C, H₂) .
- Regioselective Functionalization : Direct benzylation of 6-hydroxy-5-methylpyridine-3-carboxylic acid requires careful control of reaction conditions (temperature, solvent polarity) to avoid over-alkylation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield in some cases (e.g., 30% yield improvement at 100°C for 30 minutes) .
How do substituent variations (e.g., methyl, benzyloxy) on the pyridine ring influence the compound’s physicochemical properties?
Level: Advanced
Answer:
- Solubility : The methyl group enhances lipophilicity, while the carboxylic acid improves aqueous solubility at physiological pH.
- Melting Point : Substituted pyridine carboxylic acids typically exhibit melting points between 120–300°C (e.g., similar compounds in show mp 123–293°C).
- Stability : Benzyloxy groups may hydrolyze under acidic/basic conditions, requiring pH-controlled storage (e.g., pH 6–8 buffers) .
What are the common challenges in optimizing reaction yields for derivatives of this compound, and how can they be addressed?
Level: Advanced
Answer:
- Low Reactivity : Steric hindrance from the methyl and benzyloxy groups can slow reactions. Use of polar aprotic solvents (e.g., DMSO) or catalysts (e.g., DMAP) improves kinetics.
- Byproduct Formation : Competing reactions (e.g., over-alkylation) are minimized by stoichiometric control and stepwise addition of reagents.
- Data Contradictions : Discrepancies in reported yields (e.g., 50–80%) may arise from purification methods. Reproducibility requires strict adherence to documented protocols .
What safety precautions are necessary when handling this compound in laboratory settings?
Level: Basic
Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact (potential irritant).
- Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention .
How can computational modeling predict the reactivity of this compound in further chemical modifications?
Level: Advanced
Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., carboxyl group as a nucleophile).
- Molecular Docking : Assess binding affinity for biological targets (e.g., enzymes in ’s proton pump inhibitor study).
- Reactivity Descriptors : Fukui indices and HOMO-LUMO gaps guide functionalization strategies (e.g., Suzuki coupling at the 2-position using boronic acid derivatives, as in ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
